molecular formula C10H14N2O2S B1324275 tert-Butyl (3-mercaptopyridin-4-yl)carbamate CAS No. 365996-04-9

tert-Butyl (3-mercaptopyridin-4-yl)carbamate

Cat. No. B1324275
M. Wt: 226.3 g/mol
InChI Key: MKRKOWOVJQNWSY-UHFFFAOYSA-N
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Description

“tert-Butyl (3-mercaptopyridin-4-yl)carbamate” is a chemical compound with the linear formula C10H14N2O2S . It has a molecular weight of 226.3 .


Molecular Structure Analysis

The InChI code for “tert-Butyl (3-mercaptopyridin-4-yl)carbamate” is 1S/C10H14N2O2S/c1-10(2,3)14-9(13)12-7-4-5-11-6-8(7)15/h4-6,15H,1-3H3,(H,11,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“tert-Butyl (3-mercaptopyridin-4-yl)carbamate” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Photoredox-Catalyzed Amination

  • Tert-butyl (perfluoropyridin-4-yl)oxy)carbamate has been used in photoredox-catalyzed amination of o-hydroxyarylenaminones. This process allows for the creation of 3-aminochromones, which are useful in constructing diverse amino pyrimidines. This methodology offers a new cascade pathway for assembling a range of 3-aminochromones under mild conditions (Wang et al., 2022).

Synthesis of Iododiacetylene Derivatives

  • Tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate is a member of the isostructural family of compounds with the formula BocNHCH2CCCCX. In the crystal structures of these diacetylenes, molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond, involving the same carbonyl group (Baillargeon et al., 2017).

Palladium-Catalyzed Amination

  • The tert-butyl (2-chloropyridin-3-yl)carbamate compound is utilized in palladium-catalyzed amination with primary anilines to prepare 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. This efficient process is applicable to a range of substitutions (Scott, 2006).

Analysis of Carbamate Derivatives

  • Tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and related compounds have been synthesized and analyzed for their crystal structures. These studies revealed significant insights into the molecular interactions and the nature of hydrogen bonding in these carbamate derivatives (Das et al., 2016).

Synthesis of Natural Product Intermediates

  • (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, shows cytotoxic activity against human carcinoma cell lines. It has been synthesized from L-Serine through a multi-step process including esterification and Corey-Fuchs reaction (Tang et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl N-(3-sulfanylpyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-10(2,3)14-9(13)12-7-4-5-11-6-8(7)15/h4-6,15H,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRKOWOVJQNWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629082
Record name tert-Butyl (3-sulfanylpyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-mercaptopyridin-4-yl)carbamate

CAS RN

365996-04-9
Record name tert-Butyl (3-sulfanylpyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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